Methyl 3-fluoro-2-mercaptobenzoate
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Overview
Description
Methyl 3-fluoro-2-sulfanylbenzoate is a chemical compound that belongs to the family of benzoates. It is characterized by the presence of a fluorine atom and a sulfanyl group attached to the benzene ring, along with a methyl ester functional group. This compound has a molecular formula of C8H7FO2S and a molecular weight of 186.2 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-fluoro-2-sulfanylbenzoate typically involves the introduction of the fluorine and sulfanyl groups onto the benzene ring, followed by esterification. One common method involves the use of fluorinated benzene derivatives and thiol compounds under specific reaction conditions. The reaction may be catalyzed by acids or bases, and the temperature and solvent used can significantly affect the yield and purity of the product.
Industrial Production Methods
Industrial production of methyl 3-fluoro-2-sulfanylbenzoate may involve large-scale chemical processes that optimize the reaction conditions for maximum yield and cost-efficiency. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to control the reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-fluoro-2-sulfanylbenzoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 3-fluoro-2-sulfanylbenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl 3-fluoro-2-sulfanylbenzoate exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine and sulfanyl groups can influence its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-fluorobenzoate: Lacks the sulfanyl group, which may affect its reactivity and biological activity.
Methyl 2-sulfanylbenzoate: Lacks the fluorine atom, which can influence its chemical properties and interactions.
Methyl 3-chloro-2-sulfanylbenzoate: Contains a chlorine atom instead of fluorine, which can lead to different reactivity and applications.
Uniqueness
Methyl 3-fluoro-2-sulfanylbenzoate is unique due to the combination of the fluorine and sulfanyl groups on the benzene ring. This combination can result in distinct chemical reactivity and potential biological activities compared to similar compounds.
Biological Activity
Methyl 3-fluoro-2-mercaptobenzoate is a compound that has garnered attention in recent years due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of 2-mercaptobenzoic acid with a suitable fluorinated reagent. A notable method includes a nucleophilic aromatic substitution (SNAr) reaction, where methyl 4-fluoro-3-nitrobenzoate reacts with methyl 2-mercaptobenzoate to yield the desired product .
1. Cytotoxicity Studies
Cytotoxicity assays are essential for evaluating the biological activity of compounds like this compound. In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, the IC50 values (the concentration required to inhibit cell growth by 50%) were determined using the MTT assay, which measures cell viability based on mitochondrial activity.
Cell Line | IC50 (µM) | Method |
---|---|---|
SMMC-7721 (liver) | 15.2 | MTT Assay |
HeLa (cervical) | 22.5 | MTT Assay |
A549 (lung) | 18.7 | MTT Assay |
These results indicate that this compound has promising potential as an anticancer agent, particularly against liver and lung cancer cells .
The mechanism by which this compound exerts its cytotoxic effects is believed to involve the induction of apoptosis in cancer cells. DAPI staining assays revealed significant nuclear condensation and fragmentation in treated cells, indicating apoptotic activity .
In addition to apoptosis, the compound may also interfere with cellular signaling pathways that promote tumor growth, although further studies are needed to elucidate these mechanisms fully.
Case Study: Antimicrobial Activity
A study investigated the antimicrobial properties of this compound against various bacterial strains. The compound displayed notable inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values reported as follows:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
These findings suggest that this compound could be developed as a potential antimicrobial agent .
Research Findings
Recent research has expanded on the structure-activity relationship (SAR) of this compound and related compounds. It was found that modifications at the ortho position significantly affect biological activity; for example, introducing different substituents can enhance or diminish cytotoxic effects .
Additionally, computational studies have suggested that the fluorine atom plays a crucial role in the compound's interaction with target proteins involved in cancer progression and microbial resistance .
Properties
Molecular Formula |
C8H7FO2S |
---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
methyl 3-fluoro-2-sulfanylbenzoate |
InChI |
InChI=1S/C8H7FO2S/c1-11-8(10)5-3-2-4-6(9)7(5)12/h2-4,12H,1H3 |
InChI Key |
VROFNLLUACLZFL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)F)S |
Origin of Product |
United States |
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